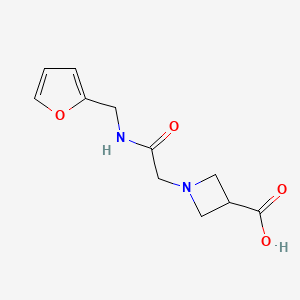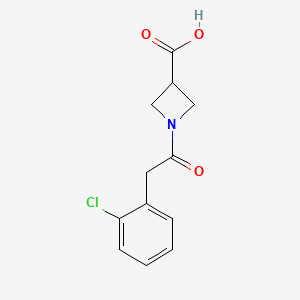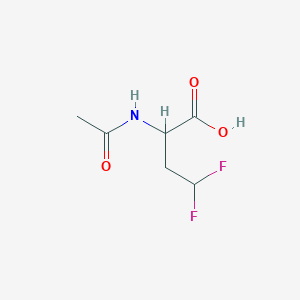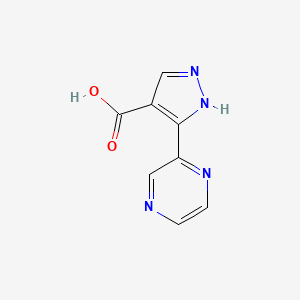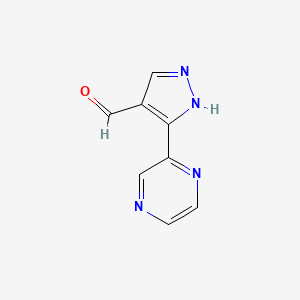![molecular formula C12H12N2O2 B1469234 1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340258-95-8](/img/structure/B1469234.png)
1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is a compound with the CAS Number: 1260874-83-6 and a molecular weight of 202.21 . It has the IUPAC name 1-(2-cyanophenyl)-3-azetidinecarboxylic acid .
Synthesis Analysis
Azetidines, such as this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.21 . It is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Azetidine Carboxylic Acids
Enantiopure azetidine-2-carboxylic acids, serving as analogs with various heteroatomic side chains, have been synthesized to explore the influence of conformation on peptide activity. These compounds, designed as amino acid-azetidine chimeras, are intended for detailed studies into how their structural configuration affects biological function (Sajjadi & Lubell, 2008).
Applications in Polymer Chemistry
Azetidine-containing compounds have been utilized in creating self-curable aqueous-based polyurethane dispersions. This involves azetidine end groups undergoing ring-opening reactions, leading to the formation of a polymeric network structure upon drying, demonstrating significant potential in materials science and engineering (Wang et al., 2006).
Conformationally Constrained Amino Acids
The synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides have been reported, highlighting their role as conformationally constrained analogues of phenylalanine. These compounds are used to study tripeptides, underscoring their importance in understanding peptide structure-activity relationships (Couty, Evano, & Rabasso, 2003).
Functionalized Azetidine Derivatives for Biological and Foldameric Applications
Research has focused on developing new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives for potential biological and foldameric applications. These derivatives, enriched with bromo-substituted carbon centers, are of interest for their conformational constraints and the possibility of further functionalization, opening new avenues in the study of biologically active compounds and foldamers (Žukauskaitė et al., 2011).
Development of Self-Curable Polyurethane Using Azetidine
Another innovative application involves the development of a single-component, self-curable aqueous-based polyurethane dispersion using azetidine-terminated end groups. This highlights the use of azetidine in creating advanced materials with potential applications in coatings, adhesives, and sealants, demonstrating the versatility of azetidine derivatives in polymer science (Wang et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-3-1-2-4-10(9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKZLRPKVMSXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)
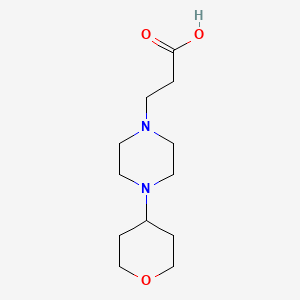
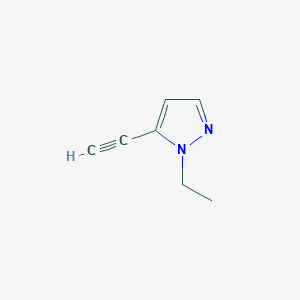

![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)

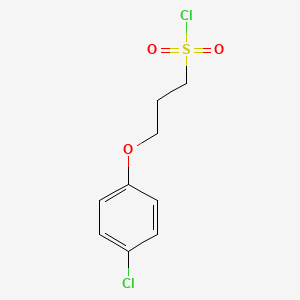
![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
